2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(4-hydroxybenzylidene)propanohydrazide
CAS No.:
Cat. No.: VC14667293
Molecular Formula: C26H25ClN6O2S
Molecular Weight: 521.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25ClN6O2S |
|---|---|
| Molecular Weight | 521.0 g/mol |
| IUPAC Name | 2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
| Standard InChI | InChI=1S/C26H25ClN6O2S/c1-17-14-20(27)10-13-23(17)28-16-24-30-32-26(33(24)21-6-4-3-5-7-21)36-18(2)25(35)31-29-15-19-8-11-22(34)12-9-19/h3-15,18,28,34H,16H2,1-2H3,(H,31,35)/b29-15+ |
| Standard InChI Key | ZXCPEXBHHCQGNI-WKULSOCRSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CC=C(C=C4)O |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=C(C=C4)O |
Introduction
Structural Analysis
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5 (Figure 1):
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Position 3: A sulfanyl (–S–) group connects to a propanohydrazide moiety.
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Position 4: A phenyl group.
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Position 5: A (4-chloro-2-methylanilino)methyl group.
The hydrazide-hydrazone segment is further functionalized with a 4-hydroxybenzylidene group, enhancing hydrogen-bonding capacity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₅ClN₆O₂S |
| Molecular Weight | 521.0 g/mol |
| IUPAC Name | 2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
| Key Functional Groups | 1,2,4-triazole, hydrazone, sulfanyl, chloroaryl |
Synthesis and Characterization
Synthetic Pathway
The synthesis likely follows a multi-step approach common to 1,2,4-triazole derivatives (Figure 2) :
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Formation of Hydrazide Intermediate: Condensation of a carboxylic acid derivative (e.g., propanoic acid) with hydrazine.
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Thiosemicarbazide Formation: Reaction with potassium thiocyanate under acidic conditions.
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Cyclization to 1,2,4-Triazole: Base-mediated cyclization (e.g., NaOH) to form the triazole core.
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Functionalization:
Table 2: Predicted Spectroscopic Data
Biological Activity
Anticancer Activity
Triazole-hydrazone hybrids target apoptotic pathways:
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Compound 5r (a structural analog) inhibited Bcl-xL with IC₅₀ = 1.2 µM and induced apoptosis in HCT-116 cells .
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Similar compounds exhibited cytotoxicity via mitochondrial membrane depolarization .
Table 3: Hypothesized Biological Targets
| Target | Mechanism | Potential IC₅₀ (Predicted) |
|---|---|---|
| Bcl-xL | Inhibition of antiapoptotic protein | 1.5–3.0 µM |
| Topoisomerase II | DNA replication interference | 5–10 µM |
| CYP51 | Fungal ergosterol synthesis inhibition | 2–8 µg/mL |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Solubility: Poor aqueous solubility; soluble in DMSO or ethanol.
ADMET Profile
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Absorption: Moderate intestinal absorption (Caco-2 permeability: 8 × 10⁻⁶ cm/s) .
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Toxicity: Potential hepatotoxicity at high doses (LD₅₀ > 500 mg/kg in rodents) .
Future Directions
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Synthesis Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) .
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Biological Screening: Prioritize assays against Bcl-xL-dependent cancers and multidrug-resistant pathogens .
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Structural Modifications: Introduce fluorinated groups to enhance blood-brain barrier penetration .
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